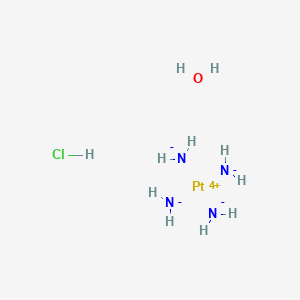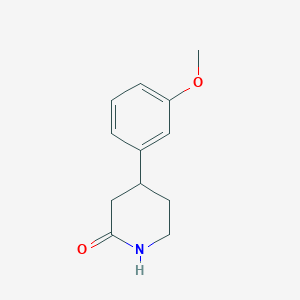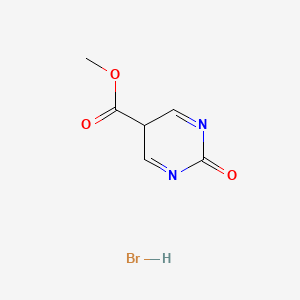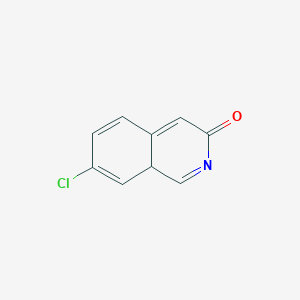
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-3-phenyl-1-tetralone.
Key Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influence on metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(7-Methoxy-3-phenyl-1-tetralone): A precursor in the synthesis of the target compound.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Uniqueness
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
(2E)-2-(7-methoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile |
InChI |
InChI=1S/C19H17NO/c1-21-18-8-7-15-11-17(14-5-3-2-4-6-14)12-16(9-10-20)19(15)13-18/h2-9,13,17H,11-12H2,1H3/b16-9+ |
Clave InChI |
ZMLVCQCJUFKPQG-CXUHLZMHSA-N |
SMILES isomérico |
COC1=CC\2=C(CC(C/C2=C\C#N)C3=CC=CC=C3)C=C1 |
SMILES canónico |
COC1=CC2=C(CC(CC2=CC#N)C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)



![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)





